Troglitazone Sulfate Sodium
Overview
Description
Troglitazone Sulfate Sodium is a derivative of Troglitazone, a thiazolidinedione class compound that was initially developed as an antidiabetic and anti-inflammatory drug. It was primarily used for the treatment of Type II diabetes mellitus by improving insulin sensitivity in muscle and adipose tissue and inhibiting hepatic gluconeogenesis . due to its association with severe hepatotoxicity, Troglitazone was withdrawn from the market in the early 2000s .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Troglitazone involves the formation of a thiazolidinedione ring structure, which is a key feature of its chemical composition. The process typically includes the following steps:
Formation of the Thiazolidinedione Ring: This involves the reaction of a suitable diketone with thiourea under acidic conditions to form the thiazolidinedione core.
Attachment of the Benzyl Group: The thiazolidinedione core is then reacted with a benzyl halide in the presence of a base to attach the benzyl group.
Introduction of the Chroman Ring:
Industrial Production Methods: Industrial production of Troglitazone Sulfate Sodium follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Key considerations include temperature control, reaction time, and the use of appropriate solvents and catalysts .
Types of Reactions:
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Troglitazone can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include cytochrome P450 enzymes in the liver.
Reduction: Reducing agents such as sodium borohydride can be used under controlled conditions.
Substitution: Strong nucleophiles such as alkoxides or amines can facilitate substitution reactions.
Major Products:
Oxidation Products: Quinone and epoxide species.
Reduction Products: Reduced forms of Troglitazone.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a model compound to study the reactivity of thiazolidinediones and their derivatives.
Biology: Investigated for its effects on cellular processes such as apoptosis and cell cycle regulation.
Industry: Utilized in the development of new antidiabetic drugs with improved safety profiles.
Mechanism of Action
Troglitazone Sulfate Sodium exerts its effects primarily through the activation of peroxisome proliferator-activated receptors (PPARs), specifically PPARα and PPARγ . These nuclear receptors regulate the transcription of genes involved in glucose and lipid metabolism. By binding to these receptors, Troglitazone enhances insulin sensitivity, decreases hepatic glucose output, and increases insulin-dependent glucose disposal in skeletal muscle . Additionally, Troglitazone has been shown to reduce inflammation by decreasing nuclear factor kappa-B (NF-κB) activity and increasing its inhibitor (IκB) .
Comparison with Similar Compounds
Pioglitazone: Another thiazolidinedione with a similar mechanism of action but a better safety profile.
Rosiglitazone: Similar to Pioglitazone, it activates PPARγ but has been associated with cardiovascular risks.
Uniqueness of Troglitazone Sulfate Sodium:
Unique Structure: The presence of a chroman ring structure, which is not found in other thiazolidinediones.
Vitamin E-like Activity: The α-tocopherol moiety in Troglitazone provides additional antioxidant properties.
Hepatotoxicity: Unlike its counterparts, Troglitazone’s use was limited due to its severe hepatotoxicity.
This compound remains a compound of interest in scientific research despite its withdrawal from clinical use. Its unique chemical structure and mechanism of action continue to provide valuable insights into the development of safer and more effective therapeutic agents.
Properties
IUPAC Name |
sodium;[2-[[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]methyl]-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-yl] sulfate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO8S2.Na/c1-13-14(2)21-18(15(3)20(13)33-35(28,29)30)9-10-24(4,32-21)12-31-17-7-5-16(6-8-17)11-19-22(26)25-23(27)34-19;/h5-8,19H,9-12H2,1-4H3,(H,25,26,27)(H,28,29,30);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDIKTIPHNIELCY-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)COC3=CC=C(C=C3)CC4C(=O)NC(=O)S4)C)OS(=O)(=O)[O-])C.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26NNaO8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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